3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine
Overview
Description
3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core fused with a pyrimidine ring substituted with a chloro and methoxy group. The presence of these functional groups imparts specific chemical properties and biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated ketones under acidic or basic conditions.
Introduction of the pyrimidine ring: The pyrazolo[1,5-a]pyridine core is then reacted with a suitable pyrimidine derivative, such as 5-chloro-4-methoxypyrimidine, under conditions that facilitate nucleophilic substitution or condensation reactions.
Final modifications: The resulting intermediate may undergo further functional group transformations to yield the desired compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis protocols. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-4-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyridine
- 3-(5-Bromo-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine
- 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine
Uniqueness
3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the pyrimidine ring, along with the pyrazolo[1,5-a]pyridine core, differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
Properties
IUPAC Name |
3-(5-chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c1-18-12-9(13)7-14-11(16-12)8-6-15-17-5-3-2-4-10(8)17/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJLRFFJCQQIME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Cl)C2=C3C=CC=CN3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188367 | |
Record name | 3-(5-Chloro-4-methoxy-2-pyrimidinyl)pyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901188367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1331768-89-8 | |
Record name | 3-(5-Chloro-4-methoxy-2-pyrimidinyl)pyrazolo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1331768-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Chloro-4-methoxy-2-pyrimidinyl)pyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901188367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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